

Spectroscopic Data of Marsformoxide B: A Technical Guide

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Compound of Interest

Compound Name: Marsformoxide B

Cat. No.: B1163854

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This technical guide provides a comprehensive overview of the spectroscopic data available for **Marsformoxide B**, a triterpenoid isolated from *Cirsium setosum*. The information presented herein is intended to support research and development activities involving this natural product.

Chemical Structure and Properties

- Compound Name: **Marsformoxide B**
- Chemical Formula: $C_{32}H_{50}O_3$
- Molecular Weight: 482.74 g/mol
- CAS Number: 2111-46-8
- Class: Triterpenoid
- Source: Isolated from the herbs of *Cirsium setosum* and *Cirsium arvense* var. *integrifolium*.
[\[1\]](#)

Spectroscopic Data

The structural elucidation of **Marsformoxide B** was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy

and Mass Spectrometry (MS). While the primary publication identifying **Marsformoxide B** from *Cirsium setosum* confirms the use of these techniques for its characterization, the specific raw data was not available in the accessible literature at the time of this guide's compilation. This guide will be updated as more specific data becomes available.

Below are the expected data types and general ranges for triterpenoids of this class.

Table 1: Expected ^1H NMR Data for Marsformoxide B

| Proton Type | Expected Chemical Shift (δ , ppm) | Multiplicity | Notes |
|---|---|--------------------------|---|
| Methyl (CH_3) | 0.7 - 1.5 | Singlet (s), Doublet (d) | Multiple singlet and doublet signals are characteristic of the triterpenoid skeleton. |
| Methylene (CH_2) & Methine (CH) | 1.0 - 2.5 | Multiplet (m) | Complex overlapping signals forming the steroid-like core. |
| Protons adjacent to oxygen | 3.0 - 4.5 | Multiplet (m) | Protons on carbons bearing hydroxyl or ether functionalities. |
| Olefinic protons | 4.5 - 5.5 | Multiplet (m) | Protons on carbon-carbon double bonds. |
| Acetate methyl protons | ~2.0 | Singlet (s) | If an acetyl group is present. |

Table 2: Expected ^{13}C NMR Data for Marsformoxide B

| Carbon Type | Expected Chemical Shift (δ , ppm) | Notes |
|-----------------------------|---|-------|
| Methyl (CH_3) | 15 - 30 | |
| Methylene (CH_2) | 20 - 45 | |
| Methine (CH) | 30 - 60 | |
| Quaternary (C) | 35 - 55 | |
| Carbons adjacent to oxygen | 60 - 90 | |
| Olefinic carbons | 110 - 150 | |
| Carbonyl carbon (acetate) | 170 - 175 | |

Table 3: Expected Mass Spectrometry Data for Marsformoxide B

| Ion Type | Expected m/z Value | Notes |
|--|--------------------|--|
| $[\text{M}+\text{H}]^+$ | ~483.37 | Protonated molecular ion. |
| $[\text{M}+\text{Na}]^+$ | ~505.35 | Sodium adduct. |
| $[\text{M}-\text{H}_2\text{O}+\text{H}]^+$ | ~465.36 | Fragment corresponding to the loss of a water molecule. |
| $[\text{M}-\text{CH}_3\text{COOH}+\text{H}]^+$ | ~423.35 | Fragment corresponding to the loss of acetic acid (if acetylated). |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and mass spectrometry data for triterpenoids like **Marsformoxide B**, based on standard practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- A sample of pure **Marsformoxide B** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, Pyridine-d₅) in a 5 mm NMR tube.
- Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2. Instrumentation:

- NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H NMR).

3. ¹H NMR Acquisition:

- A standard single-pulse experiment is performed.
- Key parameters include:
 - Pulse Width: Typically around 30-90 degrees.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-64, depending on sample concentration.

4. ¹³C NMR Acquisition:

- A proton-decoupled experiment (e.g., using WALTZ-16 decoupling) is typically used to obtain singlets for all carbon signals.
- Key parameters include:
 - Pulse Width: Typically around 30-90 degrees.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

5. 2D NMR Experiments:

- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assembling the carbon skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

6. Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova, TopSpin).
- Chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry (MS)

1. Sample Preparation:

- A dilute solution of **Marsformoxide B** is prepared in a suitable solvent (e.g., methanol, acetonitrile).

2. Instrumentation:

- A variety of mass spectrometers can be used, with Electrospray Ionization (ESI) being a common technique for triterpenoids. High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are used to determine the exact mass and elemental composition.

3. ESI-MS Acquisition:

- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Key ESI source parameters are optimized for the analyte, including:
 - Capillary Voltage: Typically 3-5 kV.
 - Nebulizing Gas Flow: To assist in droplet formation.
 - Drying Gas Flow and Temperature: To desolvate the ions.
- Spectra are acquired in positive ion mode to observe protonated molecules ($[M+H]^+$) and other adducts (e.g., $[M+Na]^+$).

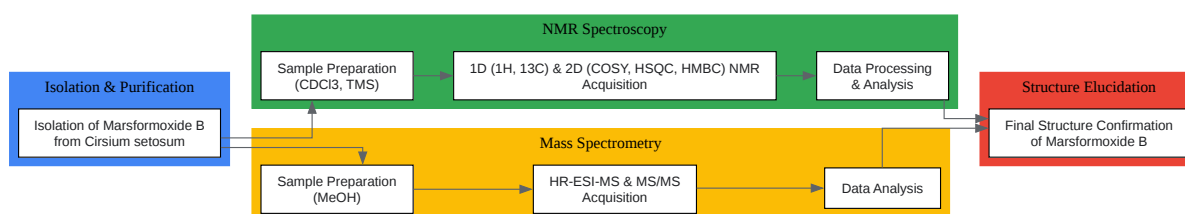
4. Tandem MS (MS/MS):

- To obtain structural information, the molecular ion of interest is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell.
- The resulting fragment ions are then analyzed in the second mass analyzer. This fragmentation pattern provides valuable information about the compound's structure.

5. Data Analysis:

- The acquired mass spectra are analyzed to determine the molecular weight and elemental composition (from high-resolution data).
- The fragmentation patterns from MS/MS experiments are interpreted to confirm the structure of **Marsformoxide B**.

Logical Workflow for Spectroscopic Analysis



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References

- 1. mdpi.com [mdpi.com]
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